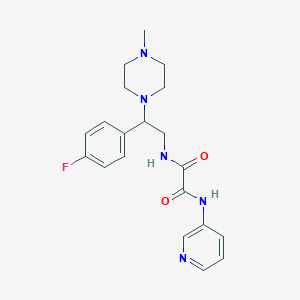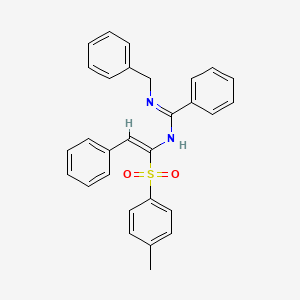![molecular formula C16H18F2N2O B2409392 N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide CAS No. 2178247-59-9](/img/structure/B2409392.png)
N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide: is a synthetic organic compound characterized by the presence of a cyano group, a cyclohexylmethyl group, and a difluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide typically involves a multi-step process. One common route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of 4-(difluoromethyl)benzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride.
Introduction of the Cyclohexylmethyl Group: The acid chloride is then reacted with cyclohexylmethylamine to form the intermediate N-(cyclohexylmethyl)-4-(difluoromethyl)benzamide.
Addition of the Cyano Group: Finally, the cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or trimethylsilyl cyanide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The benzamide core can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration requires a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Cyclohexyl ketones or alcohols.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
Biology: In biological research, this compound may serve as a probe to study the interactions of cyano and difluoromethyl groups with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s unique structural features make it a candidate for drug discovery and development, particularly in the design of novel pharmaceuticals with potential therapeutic effects.
Industry: In industrial applications, N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide can be used in the development of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the difluoromethyl group may enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-[Cyano(cyclohexyl)methyl]-4-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
N-[Cyano(cyclohexyl)methyl]-4-(methyl)benzamide: Similar structure but with a methyl group instead of a difluoromethyl group.
N-[Cyano(cyclohexyl)methyl]-4-(chloromethyl)benzamide: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
Uniqueness: N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O/c17-15(18)12-6-8-13(9-7-12)16(21)20-14(10-19)11-4-2-1-3-5-11/h6-9,11,14-15H,1-5H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSZMBDFERPDDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)C2=CC=C(C=C2)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2409311.png)
![6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2409312.png)


![4-cyclopropaneamido-N-[(3-methoxyphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2409319.png)





![(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one](/img/structure/B2409329.png)

